molecular formula C12H12BrNO3 B12578751 Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate CAS No. 479550-61-3

Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B12578751
CAS No.: 479550-61-3
M. Wt: 298.13 g/mol
InChI Key: VSPUDAURDYQLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate: is an organic compound with the molecular formula C12H12NO3Br . It is a derivative of cinnamic acid, featuring a bromine atom on the phenyl ring and an acetamido group on the propenoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate typically involves the following steps:

    Bromination: The starting material, 4-bromobenzaldehyde, is brominated to introduce the bromine atom on the phenyl ring.

    Knoevenagel Condensation: The brominated benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base, such as piperidine, to form the corresponding cinnamic acid derivative.

    Esterification: The cinnamic acid derivative is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

    Acetylation: Finally, the methyl ester undergoes acetylation with acetic anhydride to introduce the acetamido group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine: The compound’s structural features make it a candidate for drug development. Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 3-acetamido-3-(4-chlorophenyl)prop-2-enoate
  • Methyl 3-acetamido-3-(4-fluorophenyl)prop-2-enoate

Comparison:

Properties

CAS No.

479550-61-3

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C12H12BrNO3/c1-8(15)14-11(7-12(16)17-2)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,15)

InChI Key

VSPUDAURDYQLDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC(=O)OC)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.